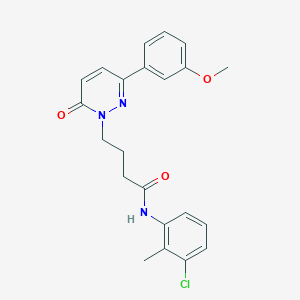
N-(3-chloro-2-méthylphényl)-4-(3-(3-méthoxyphényl)-6-oxopyridazin-1(6H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Application: Des chercheurs ont rapporté la protodéboronation catalytique d'esters boroniques alkyliques 1°, 2° et 3° en utilisant une approche radicalaire. Cette méthode permet une hydrométhylation formelle anti-Markovnikov des alcènes, une transformation auparavant inconnue .
Protodéboronation catalytique pour l'hydrométhylation des alcènes
Synthèse totale de produits naturels
En résumé, le N-(3-chloro-2-méthylphényl)-4-(3-(3-méthoxyphényl)-6-oxopyridazin-1(6H)-yl)butanamide est prometteur dans divers domaines, de la chimie synthétique à la découverte de médicaments. Sa réactivité unique et ses caractéristiques structurelles en font un sujet passionnant pour des recherches et des applications plus approfondies. 🌟 .
Activité Biologique
N-(3-chloro-2-methylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Chloro and methyl groups on the phenyl ring.
- A pyridazine moiety that contributes to its biological activity.
- An amide functional group that may influence its interaction with biological targets.
Synthesis
The synthesis of N-(3-chloro-2-methylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions, including:
- Formation of the pyridazine core.
- Introduction of the chloro and methoxy substituents on the phenyl rings.
- Coupling reactions to form the final amide product.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, in vitro assays revealed that it exhibits significant cytotoxic effects against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. The mechanism of action appears to involve:
- Induction of apoptosis : Flow cytometry analyses indicated that the compound triggers apoptotic pathways, leading to cell death.
- Cell cycle arrest : The compound has been shown to cause G2/M phase arrest in treated cells, which is crucial for inhibiting cancer cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, N-(3-chloro-2-methylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has demonstrated antimicrobial activity against various bacterial strains. Studies indicate:
- Inhibition of bacterial growth : It effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
Case Studies
- Study on Anticancer Activity : A study published in 2020 investigated the effects of this compound on MCF-7 cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of commonly used antibiotics, highlighting its potential as a new antimicrobial agent .
The biological activity of N-(3-chloro-2-methylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is believed to be mediated through:
- Interaction with cellular pathways : The compound may modulate key signaling pathways involved in apoptosis and cell cycle regulation.
- Targeting specific enzymes or receptors : Its structural features suggest potential interactions with enzymes critical for cancer cell survival and proliferation.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-15-18(23)8-4-9-19(15)24-21(27)10-5-13-26-22(28)12-11-20(25-26)16-6-3-7-17(14-16)29-2/h3-4,6-9,11-12,14H,5,10,13H2,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRMKAMQBIXWJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














